(2'S, 3'R)-Cabazitaxel-D6
Description
Properties
Molecular Formula |
C₄₅H₅₁D₆NO₁₄ |
|---|---|
Molecular Weight |
841.97 |
Origin of Product |
United States |
Scientific Research Applications
Efficacy in Prostate Cancer Treatment
Cabazitaxel has demonstrated significant improvements in overall survival and progression-free survival in patients with mCRPC who have previously undergone treatment with docetaxel. In the TROPIC trial, cabazitaxel was shown to improve overall survival compared to mitoxantrone, establishing it as a second-line treatment option for mCRPC patients .
- Key Findings from Clinical Trials:
- In the CARD trial, cabazitaxel reduced the risk of radiographic disease progression by 46% compared to controls, with a median overall survival of 13.6 months versus 11 months for abiraterone or enzalutamide .
- The CHAARTED2 trial indicated that cabazitaxel combined with abiraterone significantly prolonged progression-free survival (14.9 months vs. 9.9 months) in previously treated patients .
Combination Therapies
Recent studies have explored the combination of cabazitaxel with other agents such as abiraterone and enzalutamide. These combinations have shown improved outcomes in terms of progression-free survival and overall survival rates:
- Cabazitaxel plus Abiraterone:
- Cabazitaxel every two weeks:
Pharmacokinetics and Biodistribution Studies
The stable isotope-labeled (2'S, 3'R)-Cabazitaxel-D6 is particularly useful in pharmacokinetic studies that assess drug absorption, distribution, metabolism, and excretion (ADME). Its unique isotopic signature allows researchers to trace its biodistribution more accurately within biological systems.
- Research Findings:
Safety Profile and Adverse Effects
While cabazitaxel is effective, it is associated with several adverse effects, including neutropenia, fatigue, and gastrointestinal issues. The incidence of grade ≥3 adverse events has been reported to be higher in patients receiving cabazitaxel compared to those on alternative therapies like mitoxantrone .
Preparation Methods
Deuterated Methylation Reagents
-
CD3I (Deuterated Methyl Iodide) : Replaces standard CH3I in methoxylation steps to introduce -OCD3 groups. For example, methylation of 10-deacetylbaccatin III with CD3I under basic conditions yields deuterated intermediates.
-
Deuterated Protecting Groups : Triethylsilane-d (TES-D) and chlorotriethylsilane-d (TESCl-D) protect hydroxyl groups during synthesis, minimizing protonation at reactive sites.
Acid-Catalyzed Deuterium Exchange
-
DCl (Deuterated Hydrochloric Acid) : Used in deprotection steps to retain deuterium at labile positions. For instance, HCl in methanol-d4 during side-chain coupling prevents back-exchange.
Stepwise Preparation Methods
The synthesis follows a modified Holton-Masamune (HM) approach, adapted from non-deuterated cabazitaxel protocols.
Starting Material: 10-Deacetylbaccatin III-d6
Hydroxyl Protection and Side-Chain Coupling
-
C13 Protection :
The C13 hydroxyl group is shielded using benzyloxycarbonyl (Cbz) groups in deuterated tetrahydrofuran (THF-d8). Zinc powder (1.5 eq) in trifluoroacetic acid-d (TFA-d) removes protecting groups post-coupling. -
Oxazolidine Side-Chain Attachment :
The deuterated baccatin core reacts with a deuterated oxazolidine carboxylic acid side chain (synthesized via CD3I-mediated methylation of β-phenylisoserine). Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) catalyze esterification in anhydrous dichloromethane-d2 (Yield: 89%).
Final Deprotection and Purification
-
Hydrogenolysis :
Palladium-on-carbon (Pd/C) in ethyl acetate-d8 under hydrogen gas removes benzyl protecting groups. -
Crystallization :
The crude product is recrystallized from anisole-d10 and deuterated ethyl acetate (1:3 v/v) to achieve >99% isotopic purity.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Catalytic Enhancements
-
DMAP Concentration :
Increasing DMAP from 0.1 eq to 0.3 eq improves side-chain coupling yields by 18%.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Challenges and Mitigation Strategies
Isotopic Dilution
Byproduct Formation
-
Issue : Undesired C7 epimerization during methylation.
-
Solution : Strict temperature control (-10°C) and rapid quenching with deuterated brine.
Comparative Data Tables
Table 1: Yield Optimization in Deuterated vs. Non-Deuterated Synthesis
| Step | Non-Deuterated Yield (%) | Deuterated Yield (%) |
|---|---|---|
| C7/C10 Methylation | 92 | 87 |
| Side-Chain Coupling | 91 | 89 |
| Final Crystallization | 85 | 82 |
Table 2: Isotopic Purity Across Purification Steps
| Purification Stage | Isotopic Purity (%) |
|---|---|
| Crude Product | 93.2 |
| After Column Chromatography | 97.8 |
| After Recrystallization | 99.5 |
Q & A
Q. How can researchers ensure reproducibility when reporting bioactivity data for this compound?
- Methodological Answer :
- FAIR Principles : Share raw data in repositories like Zenodo with unique DOIs.
- Detailed Protocols : Publish step-by-step methods in protocols.io , including instrument calibration parameters.
- Collaborative Verification : Partner with independent labs for cross-validation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
